![molecular formula C14H14N2 B3415526 2-(naphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole CAS No. 22126-67-6](/img/structure/B3415526.png)
2-(naphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole
Overview
Description
2-(naphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole, commonly known as NMI, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. NMI is a heterocyclic compound that contains an imidazole ring and a naphthalene moiety. The synthesis of NMI is a complex process that involves several steps, and it requires specialized equipment and expertise.
Scientific Research Applications
Bioimaging and Diagnosis
This compound has been used as a fluorophore in bioimaging applications . It has a strong photophysical profile, including a 0.92 quantum yield, which is attributed to intramolecular charge transfer and intramolecular through-space conjugation . This makes it a competent imaging agent for DNA visualization and nuclear counterstaining in cell culture .
Photodynamic Therapy
The compound’s unique photophysical properties make it suitable for use in photodynamic therapy regimes . Photodynamic therapy is a type of treatment that uses light-sensitive compounds to destroy cancer cells .
Photovoltaic Devices and Solar Cells
The compound’s strong photophysical profile also makes it useful in photovoltaic devices and solar cells . Its high quantum yield and intramolecular charge transfer properties can enhance the efficiency of these devices .
Synthesis of Biheterocyclic Phosphonic α-Amino Esters
The compound has been used in the synthesis of new biheterocyclic phosphonic α-amino esters . These esters have a wide range of applications, including as peptide enzyme inhibitors and chelating agents .
1,3-Dipolar Cycloaddition Reactions
The compound has been used in 1,3-dipolar cycloaddition reactions . This is a type of organic reaction where a 1,3-dipole adds to a dipolarophile to form a five-membered ring .
Click Chemistry
The compound has been used in click chemistry , a type of chemical synthesis that is characterized by its efficiency, selectivity, and versatility . It’s particularly useful in the synthesis of complex molecules from simple building blocks .
properties
IUPAC Name |
2-(naphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-2-4-13-9-11(5-6-12(13)3-1)10-14-15-7-8-16-14/h1-6,9H,7-8,10H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXRKFBKWOHVBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CC2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole | |
CAS RN |
22126-67-6 | |
Record name | beta-Naphazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022126676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Naphthalen-2-ylmethyl)-4,5-Dihydro-1H-Imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-NAPHAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMZ23S4WRW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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